4-Bromo-3-fluorobenzimidamide hydrochloride

Übersicht

Beschreibung

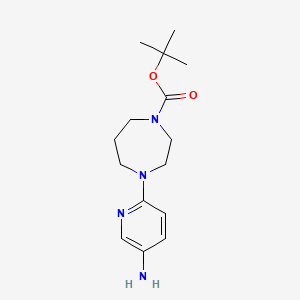

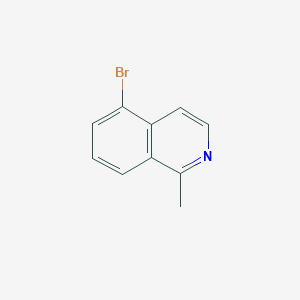

“4-Bromo-3-fluorobenzimidamide hydrochloride” is a chemical compound with the CAS Number 133302-62-2 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6BrFN2.ClH/c8-5-3-4 (7 (10)11)1-2-6 (5)9;/h1-3H, (H3,10,11);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-3-fluorobenzimidamide hydrochloride” is 253.5 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Multifunctional Probe Development

In the realm of biochemistry and cell biology, innovative strategies are being employed to design multifunctional probes capable of simultaneous monitoring of various ions within living systems. For instance, a study demonstrated the use of a colorimetric and fluorescent multifunctional chemosensor, which, although not directly mentioning 4-Bromo-3-fluorobenzimidamide hydrochloride, involves similar molecular engineering principles. This chemosensor was designed for the exclusive recognition of Cu2+, Al3+, and Ca2+ ions, showcasing the potential for such compounds to be applied in the detection of specific ions in complex biological environments such as cells and zebrafishes (Zhao et al., 2019).

Environmental Biodegradation

In environmental science, research on the biodegradation pathways of halogenated compounds provides insights into the natural attenuation processes of pollutants. A study involving Alcaligenes denitrificans NTB-1, which is known for its ability to utilize halogenated benzoates, sheds light on the microbial degradation of such compounds. Although 4-Bromo-3-fluorobenzimidamide hydrochloride is not specifically mentioned, understanding the mechanisms behind the degradation of similar halogenated benzoates can inform bioremediation strategies for related pollutants (van den Tweel, Kok, & de Bont, 1987).

Luminescent Properties in Lanthanide Complexes

The study of halogenated benzoates' effects on the luminescent properties of lanthanide complexes highlights their potential use in materials science. By synthesizing and analyzing europium(III), gadolinium(III), and terbium(III) complexes with different halogenated benzoates, researchers can determine how these halogens influence the photophysical characteristics of the complexes. This knowledge can be applied to the development of new materials with specific optical properties, potentially including those derived from 4-Bromo-3-fluorobenzimidamide hydrochloride (Monteiro et al., 2015).

Fluorine Labeling in Proteomics

In proteomics, the development of fluorine-18 labeled reagents, such as methyl 3-[18F]fluoro-5-nitrobenzimidate, for covalent attachment to proteins illustrates the application of halogenated compounds in medical imaging. These labeled proteins can be used in positron emission tomography (PET) scans to study protein distribution and dynamics in vivo. Research in this area may extend to compounds like 4-Bromo-3-fluorobenzimidamide hydrochloride, offering new tools for biomedical research and diagnostic imaging (Kilbourn et al., 1987).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-3-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABRQARLTWTTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696093 | |

| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorobenzimidamide hydrochloride | |

CAS RN |

133302-62-2 | |

| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B1527717.png)

![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B1527724.png)